molecular formula C16H14BrNO3 B2869548 7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1358286-88-0

7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2869548
CAS No.: 1358286-88-0
M. Wt: 348.196
InChI Key: QCHYGQPRZBSQCM-UHFFFAOYSA-N
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Description

The compound 7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical reagent designed for research applications, featuring the privileged 1,4-benzoxazepine (1,4-BZOs) scaffold. This seven-membered heterocyclic structure is a recognized versatile pharmacophore integral to the backbone of a significant number of pharmaceutical compounds due to its broad biological activity . For instance, the 1,4-benzoxazepine core is found in potent drug candidates such as the squalene synthase inhibitor TAK-475, investigated for its ability to lower plasma cholesterol levels, and in bozepinib, which has demonstrated high antiproliferative activity against human breast adenocarcinoma cell lines . The presence of the bromo substituent on the benzofused ring and the 4-methoxyphenyl group on the nitrogen atom offers specific synthetic handles for further structure-activity relationship (SAR) studies and molecular diversification. Researchers can utilize this compound as a key intermediate in the enantioselective construction of complex, biologically active molecules, particularly through methodologies like desymmetrization of oxetane precursors, which provide access to these scaffolds with a high degree of enantiocontrol . Its primary research value lies in medicinal chemistry for the development of novel therapeutic agents, especially in oncology and metabolic disease research, where the 1,4-benzoxazepine motif has shown considerable promise.

Properties

IUPAC Name

7-bromo-4-(4-methoxyphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-20-14-5-3-13(4-6-14)18-9-11-8-12(17)2-7-15(11)21-10-16(18)19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHYGQPRZBSQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Oxidation-Iodolactonization Strategy

A scalable approach involves tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes. The process, reported by Kumar et al. (2024), employs CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C to achieve cyclization. For brominated analogs, bromo-substituted benzaldehydes serve as precursors. The mechanism proceeds via:

  • Oxidation of the aldehyde to a carboxylic acid.
  • Iodolactonization to form the seven-membered benzoxazepine ring.
  • Post-synthetic modification to introduce the 4-methoxyphenyl group via nucleophilic substitution.

Key reaction conditions and yields are summarized below:

Precursor Catalyst System Temperature Yield Reference
2-N-Alkenyl benzaldehyde CuI/TBHP 70°C 61%

This method was successfully scaled to gram quantities, yielding 1.10 g (61%) of the benzoxazepine core.

Chiral Pool Methodology via N-Acylanthranilic Acid Cyclization

Asymmetric synthesis of benzoxazepines leverages α-bromoacids coupled with anthranilic acids. Bergman et al. (2013) demonstrated that treating anthranilic acid derivatives with α-bromoacids under basic conditions (K₂CO₃) induces intramolecular cyclization. For the target compound:

  • Coupling : 7-Bromoanthranilic acid reacts with 4-methoxyphenylacetyl bromide to form N-acylanthranilic acid.
  • Cyclization : Base-mediated ring closure yields the dihydrobenzoxazepinone framework.

The reaction’s regioselectivity is influenced by the electron-donating methoxy group, which stabilizes intermediates during cyclization.

Halogenation of Preexisting Benzoxazepine Cores

Direct bromination of 4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one using brominating agents (e.g., NBS or Br₂) introduces the 7-bromo substituent. This method, though less common, avoids multi-step syntheses:

  • Electrophilic Aromatic Substitution : Bromine selectively attacks the electron-deficient C7 position due to the oxazepine ring’s electronic effects.
  • Quenching : Excess bromine is neutralized with Na₂S₂O₃ to prevent over-bromination.

Yields depend on the solvent (e.g., DCM vs. acetic acid) and temperature.

Mechanistic Insights and Optimization

Role of Copper Catalysis in Oxidative Cyclization

CuI facilitates single-electron transfer (SET) during TBHP-mediated oxidation, generating carboxyl radicals that initiate lactonization. The methoxy group’s ortho-directing effect ensures regioselective bromination at C7.

Base-Mediated Cyclization Dynamics

In K₂CO₃-mediated routes, deprotonation of the N-acylanthranilic acid’s amide nitrogen triggers nucleophilic attack on the α-bromo carbon, forming the oxazepine ring. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Tandem Oxidation-Iodolactonization Scalable, high regioselectivity Requires halogenated precursors 55–65%
Chiral Pool Synthesis Enantioselective, minimal steps Limited to α-bromoacid availability 40–50%
Direct Bromination Simplified workflow Low selectivity for polyhalogenation 30–45%

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The 7-bromo substituent deshields adjacent protons, appearing as a doublet at δ 7.45–7.50 ppm.
  • IR : C=O stretch at 1680 cm⁻¹ confirms lactam formation.

Purity Specifications

Commercial batches (e.g., AKSci) specify ≥95% purity via HPLC, with long-term storage recommended at –20°C.

Applications and Derivatives

This compound serves as a precursor for:

  • Triazole Derivatives : Click chemistry with azides yields anticancer agents.
  • Thioethers : Thiophenol substitution enhances blood-brain barrier permeability.

Chemical Reactions Analysis

7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of neurological disorders.

    Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituents, heteroatom arrangements, or ring systems:

Compound Name Key Substituents Molecular Formula Core Structure
7-Bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (Target) - 7-Bromo
- 4-(4-Methoxyphenyl)
C₁₆H₁₃BrN₂O₃ Benzoxazepinone
(R)-7-Bromo-4-(4-methoxyphenyl)-1-tosyl-3-vinyl-1H-benzo[e][1,4]diazepine (2j) - 7-Bromo
- 4-(4-Methoxyphenyl)
- 1-Tosyl
- 3-Vinyl
C₂₆H₂₄BrN₃O₃S Benzodiazepine
7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one (4a) - 7-Bromo
- 3-Phenyl
C₁₅H₁₀BrNO₂ Benzoxazepinone
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one - 7-Chloro
- 4-Allyl
C₁₂H₁₂ClNO₂ Benzoxazepinone

Key Observations :

  • Heterocyclic Core: The target compound and 4a share a benzoxazepinone core, while 2j belongs to the benzodiazepine class (two nitrogens in the ring vs. one oxygen in benzoxazepines).
  • Substituent Effects : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to 4a's phenyl group. Bromine at position 7 (target and 2j) increases molecular weight and polarizability compared to chlorine in the allyl-chloro analog .

Key Observations :

  • Compound 4a was synthesized with a high yield (97%) via straightforward crystallization, suggesting robust stability under standard conditions .

Physical and Spectral Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Highlights
Target N/A N/A N/A
2j N/A N/A 7.44–7.46 (m, 3H, CH-pyrrole, NH₂)
4a 205–207* 1660 6.9 (s, 1H, alkene H), 10.0 (s, NH)
Allyl-Chloro N/A N/A N/A

Note: The melting point for 4a was originally reported as "205–70 °C," likely a typographical error corrected to 205–207°C .

Key Observations :

  • The C=O stretch in 4a (1660 cm⁻¹) aligns with typical benzoxazepinones, suggesting similar conjugation effects in the target compound .
  • The NH signal at δ 10.0 ppm in 4a indicates strong hydrogen bonding, a feature likely shared by the target compound .

Pharmacological Relevance

  • Benzodiazepines (e.g., 2j): Known for tranquilizing effects due to GABA receptor modulation .
  • Benzoxazepinones (e.g., 4a): Studied for CNS activity; the methoxyphenyl group may enhance blood-brain barrier penetration .

Biological Activity

7-Bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrNO3. The compound features a benzoxazepine core, which is known for various biological activities, including antitumor and neuroprotective effects.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, derivatives of benzoxazepines have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study reported that certain benzoxazepine derivatives showed low toxicity to normal cells while effectively inducing apoptosis in cancer cells through the PI3K/AKT signaling pathway .

CompoundCancer TypeMechanism of ActionReference
7-Bromo-4-(4-methoxyphenyl) derivativeGastric carcinomaInduction of apoptosis via ROS production
Harmine derivativesMelanomaInhibition of receptor tyrosine kinases

Neuroprotective Effects

Benzoxazepines are also recognized for their neuroprotective properties. The compound has been associated with the modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases. Research suggests that similar compounds can protect neuronal cells from oxidative stress and apoptosis .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of key enzymes : Compounds in this class often target enzymes involved in cell proliferation and survival.
  • Modulation of signaling pathways : The PI3K/AKT pathway is a common target for promoting apoptosis in cancer cells.
  • Antioxidant properties : These compounds may scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the effectiveness of benzoxazepine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a related benzoxazepine derivative demonstrated significant tumor reduction in patients with advanced gastric cancer.
  • Case Study 2 : In preclinical models, another derivative exhibited protective effects against neurodegeneration induced by toxic agents.

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